6-Abgpg

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

RP-67580 est un antagoniste non peptidique de la substance P, un neuropeptide impliqué dans la perception de la douleur et l'inflammation. Ce composé cible spécifiquement le récepteur de la neurokinine 1, qui est un acteur clé dans la transmission des signaux de douleur et de l'inflammation neurogène .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de RP-67580 implique plusieurs étapes, en partant de précurseurs disponibles dans le commerceLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement élevé et une pureté optimale .

Méthodes de Production Industrielle

La production industrielle de RP-67580 suit des voies de synthèse similaires, mais à plus grande échelle. Cela implique l'optimisation des conditions de réaction pour maximiser le rendement et minimiser les coûts. Des techniques telles que la chimie à flux continu et la synthèse automatisée peuvent être employées pour améliorer l'efficacité et la scalabilité .

Analyse Des Réactions Chimiques

Types de Réactions

RP-67580 subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant l'activité du composé.

Substitution: Les réactions de substitution, en particulier les substitutions nucléophiles, peuvent introduire de nouveaux groupes fonctionnels.

Réactifs et Conditions Communs

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution: Des réactifs comme les halogénoalcanes et les nucléophiles sont utilisés sous des températures et un pH contrôlés.

Principaux Produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools ou des amines .

Applications de la Recherche Scientifique

RP-67580 a une large gamme d'applications dans la recherche scientifique:

Chimie: Utilisé comme composé modèle pour étudier les interactions récepteur-ligand et le développement de nouveaux analgésiques.

Biologie: Étudie le rôle des récepteurs de la neurokinine 1 dans les voies de la douleur et de l'inflammation.

Médecine: Explore des applications thérapeutiques potentielles dans le traitement de la douleur chronique et des maladies inflammatoires.

Industrie: Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de la neurokinine 1

Mécanisme d'Action

RP-67580 exerce ses effets en inhibant de manière compétitive la liaison de la substance P au récepteur de la neurokinine 1. Cette inhibition empêche l'activation des voies de signalisation en aval impliquées dans la transmission de la douleur et l'inflammation. Les cibles moléculaires incluent le récepteur de la neurokinine 1 et les voies associées de récepteurs couplés aux protéines G .

Applications De Recherche Scientifique

RP-67580 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study receptor-ligand interactions and the development of new analgesics.

Biology: Investigates the role of neurokinin 1 receptors in pain and inflammation pathways.

Medicine: Explores potential therapeutic applications in treating chronic pain and inflammatory diseases.

Industry: Utilized in the development of new pharmaceuticals targeting neurokinin 1 receptors

Mécanisme D'action

RP-67580 exerts its effects by competitively inhibiting the binding of substance P to the neurokinin 1 receptor. This inhibition prevents the activation of downstream signaling pathways involved in pain transmission and inflammation. The molecular targets include the neurokinin 1 receptor and associated G-protein coupled receptor pathways .

Comparaison Avec Des Composés Similaires

Composés Similaires

Aprepitant: Un autre antagoniste du récepteur de la neurokinine 1 utilisé dans le traitement des nausées et des vomissements induits par la chimiothérapie.

Fosaprepitant: Un promédicament de l'aprépitant avec des applications similaires.

L-733,060: Un antagoniste sélectif du récepteur de la neurokinine 1 utilisé dans la recherche.

Unicité

RP-67580 est unique en raison de sa forte affinité et de sa sélectivité pour le récepteur de la neurokinine 1, ce qui en fait un outil précieux dans la recherche sur la douleur et l'inflammation. Sa nature non peptidique offre également des avantages en termes de stabilité et de biodisponibilité par rapport aux antagonistes à base de peptides .

Si vous avez d'autres questions ou si vous avez besoin de plus d'informations, n'hésitez pas à demander!

Propriétés

Numéro CAS |

111730-29-1 |

|---|---|

Formule moléculaire |

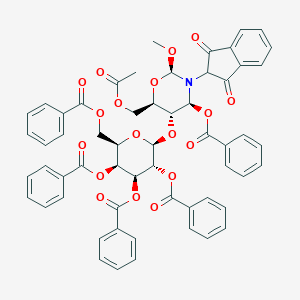

C58H49NO18 |

Poids moléculaire |

1048 g/mol |

Nom IUPAC |

[(2R,3S,4S,5R,6S)-6-[[(2R,4S,5R,6R)-6-(acetyloxymethyl)-4-benzoyloxy-3-(1,3-dioxoinden-2-yl)-2-methoxy-1,3-oxazinan-5-yl]oxy]-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate |

InChI |

InChI=1S/C58H49NO18/c1-34(60)69-32-43-48(51(77-56(67)39-28-16-7-17-29-39)59(58(68-2)72-43)44-45(61)40-30-18-19-31-41(40)46(44)62)76-57-50(75-55(66)38-26-14-6-15-27-38)49(74-54(65)37-24-12-5-13-25-37)47(73-53(64)36-22-10-4-11-23-36)42(71-57)33-70-52(63)35-20-8-3-9-21-35/h3-31,42-44,47-51,57-58H,32-33H2,1-2H3/t42-,43-,47+,48-,49+,50-,51+,57+,58-/m1/s1 |

Clé InChI |

KPFICVONGBUETB-UMQNOTIXSA-N |

SMILES |

CC(=O)OCC1C(C(N(C(O1)OC)C2C(=O)C3=CC=CC=C3C2=O)OC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9 |

SMILES isomérique |

CC(=O)OC[C@@H]1[C@H]([C@@H](N([C@@H](O1)OC)C2C(=O)C3=CC=CC=C3C2=O)OC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)COC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9 |

SMILES canonique |

CC(=O)OCC1C(C(N(C(O1)OC)C2C(=O)C3=CC=CC=C3C2=O)OC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9 |

Synonymes |

6-ABGPG methyl 6-O-acetyl-3-O-benzoyl-4-O-(2,3,4,6-tetra-O-benzoylgalactopyranosyl)-2-deoxy-2-phthalimidoglucopyranoside |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.